molecular formula C25H24FN5O2 B2913674 8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-80-5

8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2913674
CAS-Nummer: 899987-80-5
Molekulargewicht: 445.498
InChI-Schlüssel: JCCANOPTDSRTJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Purine Analogs in Chronic Lymphocytic Leukemia Treatment

Purine analogs, significant in treating chronic lymphocytic leukemia (CLL), exhibit noteworthy activity. Early investigations combining fludarabine and chlorambucil showed increased toxicity due to overlapping myelosuppression and immunosuppression. Pentostatin, a purine analog with lesser myelosuppressive effects, showed promise when combined with cyclophosphamide and rituximab, offering a safe and effective regimen for previously treated CLL patients. This combination therapy, even in fludarabine-refractory patients, indicated acceptable toxicity levels and a high response rate, underscoring the therapeutic potential of purine analogs in CLL management (Lamanna et al., 2006).

Detection of Inherited Adenylosuccinase Deficiency

Adenylosuccinase deficiency, a disorder affecting purine synthesis and nucleotide interconversion, presents with psychomotor retardation and autistic behaviors. Early detection through urinary screening of imidazoles indicates excessive excretion of specific substrates related to the deficiency. This discovery underlines the importance of biochemical diagnostics in identifying metabolic disorders and potentially guides therapeutic approaches to mitigate the adverse effects on neurological development (Wadman et al., 1985).

Metabolism and Elimination Studies

Research into the metabolism and elimination of various compounds, including parabens, provides insight into human exposure and potential health implications. Studies on the urinary excretion of metabolites after oral dosage offer valuable data for assessing the safety and environmental impact of these substances. Such research is crucial for understanding the pharmacokinetics and toxicology of diverse chemicals, including imidazo[2,1-f]purine derivatives (Moos et al., 2016).

Occupational Exposure Evaluation

Evaluating occupational exposure to chemicals, including solvent mixtures in industries, is vital for workplace safety and health. Studies measuring biomarkers of exposure, such as methyl- and dimethylbenzoic acid in urine, contribute to developing safety standards and preventive measures against potential health risks. This research underscores the importance of monitoring and managing chemical exposure in occupational settings to safeguard workers' health (Kostrzewski, 1995).

Eigenschaften

IUPAC Name

6-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-14-6-11-20(15(2)12-14)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-7-9-19(26)10-8-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCANOPTDSRTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.